molecular formula C21H22F3N3OS2 B2475598 N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-85-8

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2475598
CAS No.: 392301-85-8
M. Wt: 453.54
InChI Key: SJEJFHQSQYNXMZ-UHFFFAOYSA-N
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Description

N-[5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a structurally complex molecule combining three key moieties:

  • Adamantane-1-carboxamide: A rigid, lipophilic bicyclic structure known for enhancing metabolic stability and membrane permeability in drug design.
  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold contributing to hydrogen bonding and π-π stacking interactions, often associated with antimicrobial and antitumor activities.

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-2-12(7-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-4-14(9-20)6-15(5-13)10-20/h1-3,7,13-15H,4-6,8-11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEJFHQSQYNXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine to form the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with adamantane-1-carboxylic acid chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can effectively inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, derivatives of thiadiazole have shown to reduce inflammation significantly. A related study reported that certain adamantane derivatives exhibited dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models .

Anticancer Potential

There is growing interest in the anticancer applications of adamantane derivatives. Compounds similar to this compound have been tested against various cancer cell lines with promising results. For example, certain derivatives displayed significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa . The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the trifluoromethyl group enhances lipophilicity and biological activity while the adamantane core contributes to stability and bioavailability. Modifications on the thiadiazole ring can lead to variations in biological activity, indicating a need for systematic SAR studies.

Case Studies

StudyFocusFindings
AntimicrobialSignificant antibacterial activity against E. coli and S. aureus.
AnticancerIC50 values below 100 µM against HCT-116 and HeLa cell lines; induced apoptosis in treated cells.
Anti-inflammatoryDose-dependent reduction in inflammation in animal models; potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural Analog: 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Key Features (from ):

  • Core structure : 1,3,4-thiadiazole ring with adamantane directly attached at position 3.
  • Substituent : N-methylamine at position 2.
  • Crystallographic data : Reported in Acta Crystallographica Section E (2013), confirming planar geometry of the thiadiazole ring and adamantane orientation .

Comparison with Target Compound :

Property Target Compound 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
Substituent at Position 2 Adamantane-1-carboxamide (bulky, hydrogen-bonding capability) N-methylamine (smaller, basic group)
Substituent at Position 5 3-(Trifluoromethyl)benzylsulfanyl (hydrophobic, electron-withdrawing) Adamantane (rigid, lipophilic)
Potential Bioactivity Enhanced target affinity due to CF₃ and sulfanyl groups; possible antimicrobial use Likely lower solubility due to dual adamantane groups

Hypothesized Differences :

  • Solubility : The target compound’s trifluoromethyl and sulfanyl groups may improve aqueous solubility compared to the dual adamantane structure in the analog.
  • Binding Affinity : The carboxamide group in the target compound could enable stronger hydrogen bonding with biological targets compared to the methylamine group in the analog.

Research Findings and Implications

  • Pharmacokinetic Profile : Adamantane derivatives are historically associated with prolonged half-lives, but the sulfanyl group may introduce metabolic vulnerabilities (e.g., oxidation) absent in the N-methylamine analog .
  • Therapeutic Potential: While neither compound’s bioactivity is explicitly reported, thiadiazole-adamantane hybrids are frequently explored for antiviral and anticancer applications.

Biological Activity

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3N5OS3C_{14}H_{10}F_3N_5OS_3, with a molecular weight of approximately 417.5 g/mol. The structure features an adamantane core, which is known for its stability and ability to enhance biological activity through hydrophobic interactions.

Overview

Recent studies have explored the anticancer potential of thiadiazole derivatives, including compounds structurally related to this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Studies

  • In Vitro Studies : A study evaluated a series of 1,3,4-thiadiazole derivatives against several cancer cell lines: PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through activation of caspases 3, 8, and 9. Specifically, compounds with similar structural features to this compound showed enhanced caspase activation in the MCF7 cell line compared to doxorubicin .
  • Mechanistic Insights : The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, which activates the apoptotic cascade. This was corroborated by flow cytometry analyses showing increased Annexin V staining in treated cells .

Inhibition of Enzymes

In addition to its anticancer properties, compounds related to this thiadiazole derivative have also been evaluated for their ability to inhibit various enzymes. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives demonstrated moderate inhibition of AChE with IC50 values ranging from 27.04 µM to 106.75 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Description Reference
Anticancer Activity Induces apoptosis in PC3, MCF7, and SKNMC cell lines; activates caspases 3 and 9
Enzyme Inhibition Moderate inhibition of AChE; potential for treatment of Alzheimer's disease
Mechanism of Action Disruption of mitochondrial membrane potential; cytochrome c release leading to apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide?

  • Methodology :

  • Step 1 : Construct the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

  • Step 2 : Introduce the trifluoromethylphenylmethylsulfanyl group via nucleophilic substitution (e.g., using NaSH or thiourea derivatives) .

  • Step 3 : Couple the adamantane-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

  • Key Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

    • Validation : Confirm structure via 1H^1H/13C^{13}C-NMR, FT-IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can the physicochemical properties of this compound be characterized for drug discovery?

  • Methodology :

  • Lipophilicity : Determine logP values via shake-flask method or HPLC-based retention time analysis .
  • Solubility : Assess in aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
    • Critical Parameters : Adamantane enhances rigidity and lipophilicity, while the trifluoromethyl group improves metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogous 1,3,4-thiadiazole-adamantane hybrids?

  • Case Study :

  • Discrepancy : Some adamantane-triazole hybrids show antifungal activity (e.g., against Candida), while others lack efficacy .
  • Resolution :

Structural Comparisons : Use X-ray crystallography (SHELXL ) to analyze substituent conformations impacting target binding.

Assay Standardization : Re-test compounds under identical conditions (e.g., CLSI M27/M38 guidelines for antifungal susceptibility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.